1-(2-(p-Tolylthio)phenyl)piperazine
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Overview
Description
1-(2-(p-Tolylthio)phenyl)piperazine is an organic compound with the molecular formula C17H20N2S. It features a piperazine ring substituted with a phenyl group and a p-tolylthio group.
Preparation Methods
The synthesis of 1-(2-(p-Tolylthio)phenyl)piperazine can be achieved through several routes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Palladium-catalyzed cyclization: A palladium-catalyzed cyclization reaction can be used to synthesize arylpiperazines under aerobic conditions.
Visible-light-promoted decarboxylative annulation: This method involves the reaction of a glycine-based diamine with various aldehydes under visible light to form the piperazine ring.
Chemical Reactions Analysis
1-(2-(p-Tolylthio)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(2-(p-Tolylthio)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-(p-Tolylthio)phenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(2-(p-Tolylthio)phenyl)piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound features a phenyl group bound to a piperazine ring and is used in various pharmaceutical applications.
1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of psychoactive drugs.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other piperazine derivatives for its stimulant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C17H20N2S/c1-14-6-8-15(9-7-14)20-17-5-3-2-4-16(17)19-12-10-18-11-13-19/h2-9,18H,10-13H2,1H3 |
InChI Key |
HAMAPMMCMQNNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
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